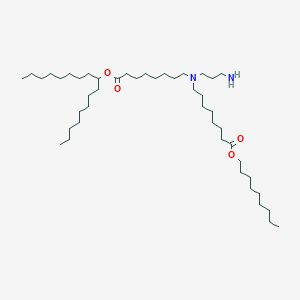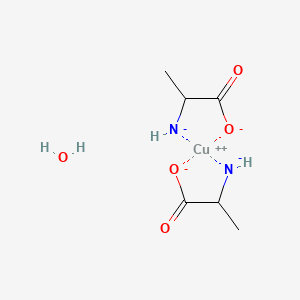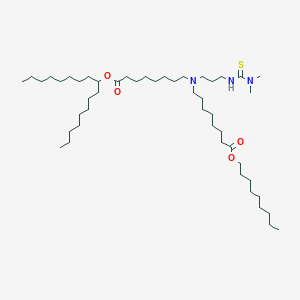![molecular formula C18H20N2O3S B13366309 [2-Oxo-2-(3-phenylpropylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 728905-91-7](/img/structure/B13366309.png)
[2-Oxo-2-(3-phenylpropylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)nicotinate is a complex organic compound with a unique structure that combines a nicotinate ester with a phenylpropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the nicotinate ester This can be achieved through esterification reactions involving nicotinic acid and appropriate alcohols under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The phenylpropylamino group may interact with enzymes or receptors, modulating their activity. The nicotinate ester could facilitate cellular uptake or influence metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(trifluoromethyl)nicotinate
- 2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)benzoate
Uniqueness
2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, or biological activity.
This detailed article provides a comprehensive overview of 2-Oxo-2-((3-phenylpropyl)amino)ethyl 2-(methylthio)nicotinate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
728905-91-7 |
|---|---|
Fórmula molecular |
C18H20N2O3S |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[2-oxo-2-(3-phenylpropylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H20N2O3S/c1-24-17-15(10-6-12-20-17)18(22)23-13-16(21)19-11-5-9-14-7-3-2-4-8-14/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H,19,21) |
Clave InChI |
NJHGJWCZAHNJDM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NCCCC2=CC=CC=C2 |
Solubilidad |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-imidazol-1-yl)ethyl]acetamide](/img/structure/B13366229.png)
![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)


![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)
![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
![4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)


![2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B13366270.png)
![2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366278.png)
![6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366292.png)

